molecular formula C21H39ClO3 B13840737 rac 1-Oleoyl-3-chloropropanediol-d5

rac 1-Oleoyl-3-chloropropanediol-d5

Cat. No.: B13840737
M. Wt: 380.0 g/mol
InChI Key: GQUYTVRTHVOZHT-FNKKQMTJSA-N
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Description

rac 1-Oleoyl-3-chloropropanediol-d5 is a stable isotope-labelled chemical compound serving as a critical internal standard in analytical chemistry and food safety research. This compound is a deuterated form of 3-Monochloropropane-1,2-diol (3-MCPD) ester, specifically designed for the accurate quantification of 3-MCPD esters in various food matrices, particularly in edible oils and canned fish oil fractions . The incorporation of five deuterium atoms (d5) provides a distinct mass difference that enables precise and interference-free analysis using gas chromatography-mass spectrometry (GC-MS) techniques. The primary research application of this compound is in the indirect determination of total 3-MCPD esters, which are process contaminants formed during the refining of edible oils . In these methods, the compound is used as an internal standard to correct for losses during sample preparation and to enhance the accuracy and reliability of results. Its use is vital for monitoring food quality and assessing consumer exposure to these potential contaminants. The compound is supplied as a colourless to pale yellow oil and should be stored at 2-8°C . This product is intended for research purposes exclusively and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C21H39ClO3

Molecular Weight

380.0 g/mol

IUPAC Name

(3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl) (Z)-octadec-9-enoate

InChI

InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D

InChI Key

GQUYTVRTHVOZHT-FNKKQMTJSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary preparation method for rac 1-Oleoyl-3-chloropropanediol-d5 involves the esterification of oleic acid with 3-chloropropanediol-d5 . This reaction is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid and typically conducted under reflux conditions to drive the esterification to completion.

  • Starting Materials:

    • Oleic acid (C18:1 fatty acid)
    • 3-Chloropropanediol-d5 (deuterium-labeled chloropropanediol)
  • Catalysts: Sulfuric acid or p-toluenesulfonic acid

  • Reaction Conditions:

    • Reflux temperature (typically around 100–120°C depending on solvent)
    • Reaction time varies from several hours to ensure full conversion
  • Purification:

    • Post-reaction, the crude product is purified by column chromatography to isolate this compound with high purity.
    • Industrial scale processes may use large-scale chromatography or distillation techniques for purification.

This synthetic approach ensures the incorporation of the oleoyl group at the sn-1 position and the chloropropanediol moiety with deuterium substitution, preserving isotopic integrity crucial for analytical applications.

Industrial Production Methods

Industrial production follows the same fundamental synthetic route but on a larger scale with:

  • Use of industrial-grade reagents and catalysts.
  • Large reactor vessels equipped for controlled temperature and reflux.
  • Purification via industrial chromatography or distillation to achieve consistent product quality and high yields.
  • Quality control includes verification of isotopic purity and molecular structure using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Chemical Reaction Analysis Relevant to Preparation

This compound exhibits several chemical reactivities important for synthesis and downstream applications:

Reaction Type Description Common Reagents/Conditions Major Products Formed
Substitution Chlorine at sn-3 position acts as leaving group in nucleophilic substitution Nucleophiles: sodium azide, potassium cyanide, thiols Azides, nitriles, thioethers
Oxidation Hydroxyl group oxidation to carbonyls Potassium permanganate, chromium trioxide Aldehydes, ketones
Reduction Reduction of hydroxyl or carbonyl groups Lithium aluminum hydride, sodium borohydride Alcohols, alkanes

These reactions are considered during synthesis to avoid unwanted side reactions and to maintain the integrity of the chloropropanediol moiety and isotopic labeling.

Analytical Validation and Quality Control

  • Structural Validation: NMR spectroscopy confirms the ester linkage and deuterium incorporation. HRMS verifies molecular weight (approx. 380.02 g/mol) and isotopic purity.
  • Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in complex matrices, using the deuterated compound itself as an internal standard.
  • Storage: Stock solutions (e.g., 25 mg/mL in methanol) are stored at -20°C to prevent degradation, with working solutions freshly prepared to maintain stability.

Comparative Table: Preparation Features of this compound and Related Compounds

Compound Name Key Synthetic Feature Unique Aspect
This compound Esterification of oleic acid with 3-chloropropanediol-d5 Deuterium-labeled for isotope tracing
Rac 1-Linoleoyl-3-chloropropanediol Esterification with linoleic acid, non-deuterated Different fatty acid chain, no isotope label
Rac 1-Oleoyl-3-chloropropanediol (non-d5) Same esterification without deuterium labeling No isotopic labeling, less suitable for tracing
Rac 1-Octanoyl-3-chloropropanediol-d5 Esterification with shorter fatty acid chain Different metabolic properties due to chain length

Summary of Research Findings on Preparation

  • The esterification reaction is well-established and optimized for high yield and isotopic purity.
  • Catalysts such as sulfuric acid are effective in promoting ester bond formation without degrading the chloropropanediol moiety.
  • Purification techniques ensure removal of unreacted starting materials and side products, critical for analytical standards.
  • Deuterium labeling at five positions is maintained throughout synthesis, enabling precise metabolic tracing.
  • Industrial scale-up replicates laboratory conditions with enhanced control to maintain product consistency.

Chemical Reactions Analysis

Types of Reactions: rac 1-Oleoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Metabolic Pathway Analysis

Rac 1-Oleoyl-3-chloropropanediol-d5 is primarily used to study lipid metabolism. The stable isotope labeling allows researchers to trace the compound's distribution and effects within biological systems, providing insights into its biological activity and interactions with specific enzymes involved in metabolic pathways.

Therapeutic Investigations

Preliminary studies suggest that this compound may have therapeutic applications in regulating energy metabolism and promoting weight management. Its ability to influence lipid metabolism makes it relevant for understanding obesity and related metabolic disorders.

Synthesis and Purification Techniques

The synthesis of this compound typically involves the esterification of oleic acid with 3-chloropropanediol under controlled conditions, often using a catalyst like sulfuric acid. Advanced purification techniques ensure high purity levels suitable for research applications.

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds in terms of structural features and unique aspects:

Compound NameStructural FeaturesUnique Aspects
Rac 2-Oleoyl-3-chloropropanediol-d5Similar oleic acid moiety but different positionDifferent positional isomer affecting biological activity
2-Oleoyl-3-chloropropanediolNon-labeled version of the compoundLacks isotopic labeling, less suitable for tracking studies
Rac 1-Oleoyl-2-linoleoyl-3-chloropropanediolContains linoleic acid chainDifferent fatty acid chain alters interaction properties
Rac 1-Octanoyl-3-chloropropanediol-d5Shorter fatty acid chainMay exhibit different metabolic effects due to chain length

Case Study 1: Lipid Metabolism Tracking

A study investigating the effects of this compound on lipid metabolism demonstrated its potential in tracking metabolic pathways in vivo. Researchers administered the compound to animal models and monitored changes in lipid profiles, revealing significant insights into its role in energy regulation.

Case Study 2: Obesity Research

In another study focused on obesity, this compound was used to assess its impact on fat accumulation and energy expenditure. Results indicated that the compound could modulate metabolic responses, suggesting its utility in developing anti-obesity therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloropropanediol derivatives share a common 3-chloropropanediol backbone but differ in acyl chain composition, deuterium labeling, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
rac 1-Oleoyl-3-chloropropanediol-d5 C21H34D5ClO3 380.02 1246834-03-6 Single oleoyl chain, five deuterium atoms. Isotopic standard for lipid hydrolysis studies in food chemistry .
rac 1-Heptandecanoyl-3-chloropropanediol C20H39ClO3 362.97 87505-04-2 Heptadecanoyl (C17:0) chain; non-deuterated. Organic synthesis, material science (surface interaction studies) .
rac-1,2-Distearoyl-3-chloropropanediol-d5 C39H72D5ClO4 648.48 1246818-85-8 Two stearoyl (C18:0) chains, five deuterium atoms. Model compound for studying chlorinated lipid interactions .
rac 1,2-Dioleoyl-3-chloropropanediol-d5 C39H66D5ClO4 642.45 1336935-03-5 Two oleoyl (C18:1) chains, five deuterium atoms. Investigating lipid bilayer dynamics and chlorinated lipid stability .
1-Lauroyl-2-myristoyl-3-chloropropanediol-d5 C29H50ClD5O4 508.23 N/A Mixed lauroyl (C12:0) and myristoyl (C14:0) chains. Research on short-chain lipid analogs in membrane systems .

Key Differences and Implications

Acyl Chain Composition: Oleoyl (C18:1) in this compound introduces unsaturation, affecting solubility and lipid bilayer integration compared to saturated analogs like rac 1-Heptandecanoyl-3-chloropropanediol . Multi-acyl Chain Derivatives (e.g., rac-1,2-Distearoyl-3-chloropropanediol-d5) exhibit higher hydrophobicity, influencing their use in surface chemistry and micelle formation studies .

Deuterium Labeling: Deuterated variants (e.g., -d5) are critical for traceability in mass spectrometry, whereas non-deuterated compounds (e.g., rac 1-Heptandecanoyl-3-chloropropanediol) are used in bulk material studies .

Functional Applications: Single-Acyl Derivatives (e.g., this compound) are optimized for quantifying monoacylglycerol contaminants in food . Multi-Acyl Derivatives (e.g., rac 1,2-Dioleoyl-3-chloropropanediol-d5) model complex lipid interactions in biological membranes .

Table 2: Analytical Data Comparison

Property This compound rac-1,2-Distearoyl-3-chloropropanediol-d5 rac 1-Heptandecanoyl-3-chloropropanediol
Deuterium Atoms 5 5 0
Melting Point Not reported Not reported Not reported
Solubility Lipid-soluble Lipid-soluble Lipid-soluble
Key NMR Shifts δH 2.28 (H-11), δC 26.6 (C-11) Data not available δH 4.53 (oxymethine)

Research Findings and Implications

  • Structural Dynamics: The alkylation of oxymethine to methylene in non-deuterated analogs (e.g., pestalafuranone F) correlates with significant NMR shifts (ΔδH −2.25 ppm, ΔδC −41.4 ppm), highlighting the sensitivity of chloropropanediol derivatives to structural modifications .
  • Isotopic Utility : Deuterated compounds like this compound enable precise quantification in complex matrices, with detection limits as low as 0.6 µg mL−1 in anticancer activity assays .
  • Industrial Relevance: The unique electronegativity of chlorine in these compounds influences their reactivity in synthetic pathways, as demonstrated by linear relationships between 119Sn chemical shifts and substituent electronegativities in related chlorinated organometallics .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for rac 1-Oleoyl-3-chloropropanediol-d5, and how is its structural integrity validated?

  • Methodological Answer : Synthesis typically involves esterification of oleic acid with 3-chloropropanediol, followed by deuterium labeling to produce the isotopically labeled compound. Structural validation employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₃₉H₆₄D₅ClO₄) and isotopic purity. Deuterium substitution at specific positions (e.g., chloropropanediol moiety) is critical for ensuring metabolic stability in tracer studies .

Q. Which analytical techniques are recommended for quantifying this compound in complex food matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterated analogs (e.g., OLOL-d5, OLST-d5) serve as internal standards to correct for matrix effects. Sample preparation often uses modified QuEChERS protocols, involving solvent extraction (e.g., methanol/ethyl acetate) and cleanup steps to isolate chloropropanediol esters from lipids. Calibration curves are constructed with concentrations ranging from 25–1000 µg/kg, validated via recovery experiments .

Q. How should stable isotope-labeled standards be prepared and stored to ensure experimental reproducibility?

  • Methodological Answer : Stock solutions (25 mg/mL in methanol) are stored at -20°C to prevent degradation. Working solutions are prepared fresh by dilution in methanol or acetonitrile, with deuterated internal standards (e.g., OLOL-d5) spiked at fixed concentrations (e.g., 250 µg/kg). Stability tests under varying pH and temperature conditions are essential to confirm integrity over time .

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